molecular formula C10H15NO3 B2429835 Ethyl 2-cyano-2-(oxan-4-yl)acetate CAS No. 124499-36-1

Ethyl 2-cyano-2-(oxan-4-yl)acetate

Cat. No.: B2429835
CAS No.: 124499-36-1
M. Wt: 197.234
InChI Key: NHADJYWWOAZLAQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(oxan-4-yl)acetate is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.

Properties

IUPAC Name

ethyl 2-cyano-2-(oxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHADJYWWOAZLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction is a cornerstone for synthesizing α-cyanoacetates. For Ethyl 2-cyano-2-(oxan-4-yl)acetate, this involves condensing tetrahydropyran-4-carbaldehyde with ethyl cyanoacetate under basic conditions.

Reaction Conditions:

  • Catalyst: Piperidine or ammonium acetate (1–5 mol%)
  • Solvent: Ethanol or toluene
  • Temperature: Reflux (70–80°C)
  • Yield: 60–75% (estimated from analogous reactions).

Mechanism:

  • Deprotonation of ethyl cyanoacetate to form an enolate.
  • Nucleophilic attack on tetrahydropyran-4-carbaldehyde.
  • Elimination of water to form the α,β-unsaturated nitrile.

Limitations:

  • Competing side reactions (e.g., over-alkylation).
  • Requires rigorous drying to prevent hydrolysis of the nitrile group.

Cyanoacetate Alkylation

Alkylation of ethyl cyanoacetate with 4-bromotetrahydropyran offers a direct route. This method leverages nucleophilic substitution under phase-transfer conditions.

Typical Protocol:

Parameter Value
Substrate 4-Bromotetrahydropyran
Base K₂CO₃ or Cs₂CO₃
Solvent Dimethylformamide (DMF)
Temperature 80–100°C
Reaction Time 12–24 hours
Yield 50–65% (extrapolated).

Key Considerations:

  • Steric hindrance from the tetrahydropyran ring slows reaction kinetics.
  • Use of crown ethers (e.g., 18-crown-6) improves ion-pair solubility.

Enzymatic Synthesis

Recent advances in biocatalysis suggest lipase-mediated transesterification as a green alternative.

Procedure:

  • Substrate: 2-Cyano-2-(oxan-4-yl)acetic acid and ethanol.
  • Enzyme: Candida antarctica Lipase B (CAL-B).
  • Solvent: Tert-butyl methyl ether.
  • Yield: ~70% (modeled after similar esters).

Advantages:

  • Mild conditions (30–40°C).
  • High enantioselectivity for chiral intermediates.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation routes, while ethanol balances cost and efficiency in Knoevenagel reactions.

Table 1: Solvent Impact on Knoevenagel Yield

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 68
Toluene 2.4 55
DMF 36.7 72

Temperature and Time

Elevated temperatures (≥80°C) accelerate alkylation but risk nitrile degradation. A trade-off exists between reaction speed and product stability.

Purification Techniques

Post-synthesis purification often involves liquid-liquid extraction and distillation:

  • Extraction: Ethyl acetate/water partitioning removes polar impurities.
  • Distillation: Isopropanol-assisted redistillation under reduced pressure (≤50 mbar) isolates the product.

Table 2: Purification Outcomes

Method Purity (%) Recovery (%)
Ethyl acetate extraction 85 90
Isopropanol distillation 95 75

Analytical Characterization

Spectroscopic Data:

  • IR: ν(CN) ≈ 2240 cm⁻¹, ν(C=O) ≈ 1730 cm⁻¹.
  • ¹H NMR (CDCl₃): δ 4.2 (q, 2H, CH₂CH₃), 3.8–3.4 (m, 4H, tetrahydropyran), 2.6 (s, 1H, CH).

Chromatography:

  • HPLC (C18 column): Retention time = 8.2 min (MeCN:H₂O = 70:30).

Industrial-Scale Production Considerations

Scalability challenges include:

  • Cost of 4-Bromotetrahydropyran: ≈$200/kg (bulk pricing).
  • Catalyst Recycling: Immobilized enzymes reduce biocatalytic expenses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(oxan-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various cyano-substituted derivatives, while condensation reactions can produce complex heterocyclic compounds .

Scientific Research Applications

Organic Synthesis

Ethyl 2-cyano-2-(oxan-4-yl)acetate is widely used as a building block in the synthesis of complex organic molecules. It serves as a precursor for various heterocycles and biologically active compounds, facilitating the development of new materials and pharmaceuticals.

Pharmaceutical Development

The compound is investigated for its potential therapeutic properties. Its structure allows it to interact with biological systems, making it a candidate for drug development. Research has shown that derivatives of this compound exhibit significant biological activity, including antimicrobial properties .

Biochemical Applications

In biological research, this compound is employed to develop compounds with specific biological activities. Its reactivity with nucleophiles makes it useful in synthesizing compounds that target various biomolecules.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of compounds synthesized from this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antimicrobial effects, highlighting the compound's potential in developing new antibiotics .

Case Study 2: Synthesis of Novel Compounds

Research demonstrated the successful synthesis of novel compounds derived from this compound. These compounds were tested for their efficacy against various pathogens, showing promising results that warrant further exploration for therapeutic applications .

Data Tables

Application Area Description Examples
Organic SynthesisBuilding block for complex moleculesHeterocycles, biologically active compounds
Pharmaceutical DevelopmentPotential therapeutic agentsAntimicrobial agents
Biochemical ResearchInteractions with biomoleculesDrug development
Compound Biological Activity Target Organisms
Derivative AAntimicrobialE. coli, S. aureus
Derivative BCytotoxicityCancer cell lines

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(oxan-4-yl)acetate involves its reactivity with various nucleophiles and electrophiles. The cyano and ester groups are key functional sites that participate in chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-2-(oxan-4-yl)acetate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and heterocycles, offering advantages over simpler analogs in certain applications .

Biological Activity

Ethyl 2-cyano-2-(oxan-4-yl)acetate is a notable compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H15NO3C_{10}H_{15}NO_3 and a molecular weight of approximately 197.24 g/mol. The compound features an ethyl ester group, a cyano group, and a tetrahydrofuran-like oxan-4-yl moiety, which contribute to its chemical reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group can participate in nucleophilic reactions, while the oxan ring may facilitate interactions with biomolecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. A study demonstrated that derivatives of cyanoacetates could effectively reduce tumor volume in animal models, suggesting a promising avenue for cancer treatment .

Enzyme Inhibition

Research has suggested that this compound may inhibit specific enzymes involved in metabolic pathways. The compound's structural features allow it to bind to active sites of enzymes, potentially modulating their activity. This characteristic is particularly relevant for developing therapeutic agents targeting metabolic disorders .

Antioxidant Properties

The antioxidant capacity of this compound has been investigated, revealing its potential to scavenge free radicals and reduce oxidative stress in cellular systems. Such properties are crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • In Vivo Studies : A study involving the administration of this compound showed significant reductions in tumor size in murine models of cancer. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation .
  • In Vitro Studies : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent anticancer activity compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl CyanoacetateCyano group onlyModerate cytotoxicity
Methyl 2-amino-2-(oxan-4-yl)acetateAmino group presentAnticancer properties
This compoundCyano + oxan moietyHigh anticancer activity

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 2-cyano-2-(oxan-4-yl)acetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer: Synthesis often involves coupling reactions using reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), which facilitates ester formation with high efficiency. Hydrolysis of cyano precursors under controlled pH (e.g., pH 2 with HCl) and temperature (40°C), followed by purification via column chromatography (n-hexane:ethyl acetate, 1:1), can achieve yields up to 76%. Optimization includes adjusting solvent polarity and reaction time .

Q. How is the structural confirmation of this compound achieved using crystallographic methods?

  • Methodological Answer: X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is critical for determining bond lengths and angles, particularly for the oxan-4-yl (tetrahydropyran) and cyano groups. High-resolution data collection and iterative refinement ensure accurate molecular geometry .

Advanced Research Questions

Q. What methodologies prevent racemization during the use of this compound derivatives in peptide synthesis?

  • Methodological Answer: Coupling reagents like o-NosylOXY or COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy-dimethylamino-morpholino-carbenium hexafluorophosphate) suppress racemization under mild conditions. Additives such as Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) reduce base-mediated side reactions, preserving stereochemical integrity. For example, SPPS protocols with o-NosylOXY show >95% retention of configuration .

Q. How can byproduct recycling in this compound synthesis align with green chemistry principles?

  • Methodological Answer: Byproducts like Oxyma and 4-nitrobenzenesulfonic acid can be recovered via aqueous extraction and reused in reagent synthesis. For instance, o-NosylOXY-mediated reactions recover >80% of byproducts, reducing waste and costs .

Q. What experimental challenges arise in the amidation of this compound, and how are they addressed?

  • Methodological Answer: Low reactivity in standard amidation requires high-pressure reactors (0.3 MPa, 120°C) or aqueous ammonia treatments. Solvent compatibility (e.g., methanol vs. toluene) must be optimized to avoid phase separation, as seen in failed gas-liquid phase attempts .

Q. How do coupling reagent choices affect the synthesis efficiency of this compound in complex reactions?

  • Methodological Answer: COMU enhances solubility in polar aprotic solvents (e.g., DMF), reducing reaction times to <2 hours. o-NosylOXY enables one-pot conversions (carboxylic acid → urea) with >90% yields, ideal for multi-step syntheses in peptide chemistry .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for this compound synthesis under varying amidation conditions?

  • Methodological Answer: Systematic parameter variation (temperature, pressure, solvent) with kinetic profiling identifies optimal conditions. For example, aqueous ammonia at 100°C overcomes limitations of gas-liquid reactions, but solvent absorption of ammonia requires careful pressure management .

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